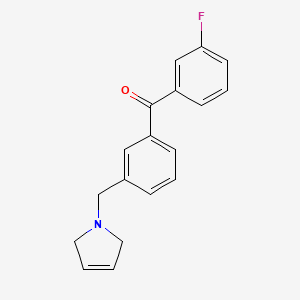

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone

Beschreibung

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is a complex organic compound that features a pyrrole ring and a fluorophenyl group

Eigenschaften

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h1-8,11-12H,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZPPGWZXHQOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643482 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-07-3 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of the compound is with a molecular weight of approximately 331.3 g/mol. The structure features a pyrrole ring, which is known for its biological activity, and fluorinated phenyl groups that enhance its chemical properties. The presence of the trifluoromethyl group is particularly significant as it can influence the compound's lipophilicity and biological interactions.

Anticancer Activity

Research indicates that compounds containing pyrrole moieties exhibit anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against various cancer cell lines. Studies have shown that modifications to the pyrrole structure can enhance cytotoxicity and selectivity towards cancer cells .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways . Case studies have reported significant inhibition rates against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Some derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier makes this class of compounds promising candidates for treating conditions like Alzheimer's disease .

Organic Electronics

The unique electronic properties of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its fluorinated phenyl groups contribute to improved charge transport properties .

Polymer Chemistry

In polymer science, this compound can be used as a building block for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for advanced material applications .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis techniques which have shown promise in reducing reaction times while maintaining high yields .

Case Studies

Wirkmechanismus

The mechanism of action of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrole derivatives and fluorophenyl-containing molecules. Examples include:

- (3-(Pyrrol-1-yl)methyl)phenyl)methanone

- (3-Fluorophenyl)(3-pyrrol-1-yl)methanone

Uniqueness

What sets (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone apart is its combination of a pyrrole ring and a fluorophenyl group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications .

Biologische Aktivität

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone, a pyrrole derivative, has garnered attention due to its potential biological activities. Pyrrole and its derivatives are known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article synthesizes available research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Biological Activity Overview

Research indicates that pyrrole derivatives exhibit a range of biological activities. The specific compound under investigation has shown promise in several areas:

- Anticancer Activity : Various studies have explored the anticancer properties of pyrrole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 and EACC .

- Antimicrobial Properties : The antimicrobial efficacy of pyrrole derivatives has been well-documented. Studies suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The anti-inflammatory potential of related pyrrole compounds has been noted in various pharmacological studies, indicating a possible mechanism through which they exert their therapeutic effects .

Anticancer Studies

A study focused on a series of pyrrole derivatives found that specific substitutions on the pyrrole ring significantly enhanced their anticancer activity. For example, compounds with electron-withdrawing groups exhibited higher potency against cancer cell lines compared to those with electron-donating groups . The structure-activity relationship (SAR) analysis indicated that the presence of fluorine in the phenyl ring contributed to increased cytotoxicity.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | HepG2 | 12 | Apoptosis induction via caspase activation |

| B | EACC | 15 | Inhibition of cell proliferation |

| C | MCF7 | 10 | Disruption of mitochondrial function |

Antimicrobial Activity

In another investigation, derivatives similar to this compound were tested against various bacterial strains. The results indicated that these compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | High |

| Escherichia coli | 16 | Moderate |

| Pseudomonas aeruginosa | 32 | Low |

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrrole derivatives:

- Case Study 1 : A synthesized derivative showed significant inhibition of tumor growth in xenograft models when administered at a dose of 10 mg/kg body weight . Histological analysis revealed reduced proliferation markers in treated tissues.

- Case Study 2 : Another study highlighted a compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, confirming its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone?

Methodological Answer: The synthesis typically involves multi-step strategies:

Friedel-Crafts Acylation : React 3-fluorophenyl-substituted precursors with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to form the methanone core .

Pyrrole Functionalization : Introduce the dihydro-pyrrole moiety via alkylation or nucleophilic substitution. For example, use 2,5-dihydro-1H-pyrrole derivatives with bromomethyl intermediates under inert conditions (e.g., N₂ atmosphere) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (methanol or 2-propanol) are standard for isolating high-purity products .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include:

- Methanone carbonyl (δ ~190–200 ppm in ¹³C NMR).

- Fluorophenyl aromatic protons (δ 6.8–7.5 ppm in ¹H NMR) .

- IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ .

- Mass Spectrometry (MS) : Use ESI or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE due to potential irritancy (based on SDS analogs) .

- First Aid : For skin contact, wash with water immediately; consult a physician and provide SDS documentation (e.g., CAS 85213-22-5 analogs) .

Advanced Research Questions

Q. How can contradictions in reaction yields or spectroscopic data be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize solvent purity, reaction time, and catalyst activation (e.g., anhydrous AlCl₃).

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles in fluorophenyl groups) by growing single crystals in methanol/water mixtures .

Q. Example Data Contradiction Analysis

| Parameter | Observed Value | Literature Value | Resolution Method |

|---|---|---|---|

| C=O IR Stretch (cm⁻¹) | 1685 | 1700 | Solvent polarity adjustment (DCM vs. KBr) |

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electrophilic Aromatic Substitution : The fluorophenyl group directs electrophiles to meta/para positions due to electron-withdrawing effects .

- Pyrrole Ring Stability : The 2,5-dihydro-1H-pyrrole’s partial saturation reduces aromaticity, enhancing susceptibility to alkylation .

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in functionalization .

Q. How can computational methods predict the compound’s biological activity?

Methodological Answer:

- Molecular Docking : Simulate interactions with enzymes (e.g., tubulin) using AutoDock Vina. Focus on the fluorophenyl moiety’s role in hydrophobic binding .

- ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., logP ~3.5, indicating moderate blood-brain barrier penetration) .

Q. Table: Predicted Biological Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Tubulin | −8.2 | H-bond with C=O; π-π stacking (fluorophenyl) |

| Cytochrome P450 | −6.9 | Hydrophobic dihydro-pyrrole interaction |

Q. What strategies optimize catalytic efficiency in its synthesis?

Methodological Answer:

- Catalyst Screening : Compare Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation step efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 4 hours) while maintaining yields >70% .

- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.